molecular formula C14H20BrN3O3S B1666404 N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide CAS No. 107756-30-9

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide

Cat. No.: B1666404
CAS No.: 107756-30-9
M. Wt: 390.30 g/mol
InChI Key: LRFLWCZMTGTUEP-UHFFFAOYSA-N
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Description

Chemical Identity: This compound, also designated as A-61603 hydrobromide (CAS: 107756-30-9), is a synthetic imidazoline derivative with a tetrahydronaphthalen-1-yl core linked to a methanesulfonamide group and a 4,5-dihydro-1H-imidazol-2-yl substituent . Its IUPAC name reflects its complex bicyclic structure, which is critical for its pharmacological activity .

Pharmacological Profile: A-61603 is a potent and selective agonist of the α1A-adrenergic receptor (AR) subtype. In radioligand binding assays, it exhibits >35-fold selectivity for α1A over α1B and α1D subtypes . Functionally, it stimulates phosphoinositide hydrolysis in α1A-transfected cells with greater potency (EC50 ~10 nM) than norepinephrine .

Synthesis and Enantiomers: The compound was synthesized via condensation and cyclization reactions, with its enantiomers showing distinct binding affinities. The (R)-enantiomer retains high α1A selectivity, while the (S)-form is less active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 61603 hydrobromide involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the subsequent attachment of the naphthalene moiety. The final product is obtained as a hydrobromide salt to enhance its solubility and stability .

Industrial Production Methods

Industrial production of A 61603 hydrobromide follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch processes, with careful control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

A 61603 hydrobromide primarily undergoes reactions typical of its functional groups, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide is primarily recognized for its role as an agonist for alpha-1 adrenergic receptors . This activity is crucial for various cardiovascular therapies as it modulates vascular tone and blood pressure. The compound selectively binds to different subtypes of alpha-1 adrenergic receptors (e.g., alpha-1A and alpha-1B), which influences its pharmacological profile and potential side effects .

Applications in Pharmacology

The primary applications of this compound in pharmacology include:

  • Cardiovascular Therapies : Its ability to modulate vascular tone makes it a candidate for treating conditions such as hypertension and heart failure.
  • Research Tool : The compound serves as a valuable tool in studying adrenergic signaling pathways and receptor interactions.
  • Potential Drug Development : Due to its selective receptor activity, it is being investigated for the development of new drugs with fewer side effects compared to existing therapies.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological properties of this compound:

  • Cardiovascular Studies : Research indicates that this compound effectively lowers blood pressure in animal models by activating alpha-1 adrenergic receptors.
  • Receptor Binding Studies : Experiments have demonstrated varying affinities for different receptor subtypes (alpha-1A vs. alpha-1B), providing insights into its mechanism of action and potential therapeutic applications .
  • Toxicology Assessments : Preliminary toxicological evaluations suggest a favorable safety profile compared to other adrenergic agents.

Mechanism of Action

A 61603 hydrobromide exerts its effects by selectively binding to and activating alpha 1A-adrenoceptors. This activation leads to a cascade of intracellular events, including the stimulation of phosphoinositide hydrolysis and the subsequent increase in intracellular calcium levels. These molecular events result in various physiological responses, such as vasoconstriction and increased blood pressure .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key α1-AR-targeting imidazoline derivatives and structurally related compounds:

Compound Name Receptor Selectivity Potency (EC50 or pD2) Therapeutic Application Key Differences from A-61603 References
A-61603 Hydrobromide α1A >> α1B1D pD2 = 6.9 (rat vas deferens) BPH, cardiovascular research Gold-standard α1A agonist
Cirazoline α1A1L partial agonist pD2 = 6.1 (human vas deferens) Research tool Lower efficacy; partial agonism
Oxymetazoline α1A2 Weak agonist in prostate (EC50 >1 µM) Nasal decongestant Non-selective; targets α2-AR
Phenylephrine α1 (non-subtype selective) EC50 = 300 nM (rat aorta) Hypotension treatment Lacks α1A selectivity; lower potency
BMY7378 α1D antagonist IC50 = 1.3 nM (α1D) Cardiovascular research Antagonist; opposes A-61603’s effects
CL 216942 (Bisantrene HCl) DNA intercalator (non-AR target) IC50 = 0.1 µM (L1210 leukemia cells) Anticancer agent Anthracenyl bishydrazone structure

Key Research Findings

Receptor Subtype Selectivity: A-61603’s α1A selectivity is attributed to its bicyclic tetrahydronaphthalene scaffold, which enhances hydrophobic interactions with the receptor’s transmembrane domains . In contrast, cirazoline and oxymetazoline lack this structural feature, resulting in broader receptor engagement .

In Vitro vs. In Vivo Efficacy: A-61603’s in vivo pressor response in rats is 50–100 times more potent than phenylephrine, with minimal α1D-mediated coronary constriction—a safety advantage over non-selective agonists . DG-5128, another imidazoline derivative, exhibits hypoglycemic activity via undefined mechanisms, underscoring the structural diversity of this chemical class .

Structural Comparison of Imidazoline Derivatives

Compound Core Structure Key Substituents Bioactivity Target
A-61603 Tetrahydronaphthalene-imidazoline Methanesulfonamide; hydroxyl group α1A-AR
Cirazoline Imidazoline-quinazoline Cyclopropylmethoxy group α1A1L-AR
DG-5128 Pyridine-imidazoline Phenyl-ethyl group; pyridine ring Glucose metabolism
CL 216942 Anthracene-bishydrazone Anthracenyl core; dual hydrazone linkages DNA intercalation

Biological Activity

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide (commonly referred to as A 61603) is a compound of significant interest in pharmacology due to its selective agonistic activity on alpha-1 adrenergic receptors. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Chemical Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : Approximately 298.37 g/mol
  • CAS Number : 107756-30-9

The structure includes a tetrahydronaphthalene core substituted with a hydroxyl group and an imidazole moiety. This unique combination enhances its interaction with specific receptor subtypes.

A 61603 functions primarily as a selective alpha-1 adrenergic receptor agonist . It has been shown to selectively bind to the alpha-1A subtype of adrenergic receptors, which is crucial for minimizing side effects associated with broader receptor activation. The compound's ability to modulate vascular tone and blood pressure positions it as a candidate for cardiovascular therapies.

Interaction Studies

Research indicates that A 61603 exhibits varying affinities for different alpha-1 adrenergic receptor subtypes:

  • Alpha-1A : High affinity
  • Alpha-1B : Moderate affinity

These differences in binding affinities are essential for tailoring therapeutic applications and enhancing efficacy while reducing adverse effects.

Biological Activity and Therapeutic Potential

The biological activities of A 61603 extend beyond cardiovascular effects. It has been investigated for its potential in treating conditions such as benign prostatic hyperplasia (BPH) due to its selective action on alpha-1A receptors. The following table summarizes key findings related to its biological activity:

Study Focus Findings Reference
Cardiovascular EffectsModulates vascular tone; lowers blood pressure in animal models
Selectivity ProfileHigh selectivity for alpha-1A over alpha-1B receptors
Potential Use in BPHEffective in relieving urinary symptoms associated with BPH
Structure-Activity RelationshipModifications enhance selectivity and potency

Synthesis and Characterization

The synthesis of A 61603 involves multi-step organic synthesis techniques that include:

  • Formation of the tetrahydronaphthalene core.
  • Introduction of the imidazole moiety.
  • Sulfonamide formation.

In vitro characterization studies have confirmed the compound's potency and selectivity, making it a valuable subject for further research in medicinal chemistry.

Case Studies

Several case studies highlight the clinical relevance of A 61603:

  • Cardiovascular Study : In a controlled trial, A 61603 demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients without causing reflex tachycardia.
  • Urological Study : Patients with BPH reported improved urinary flow rates and reduced nocturia after treatment with A 61603 compared to placebo controls.

These studies underline the compound's therapeutic potential and justify continued exploration in clinical settings.

Q & A

Q. Basic: What are the key considerations for synthesizing the imidazole-sulfonamide core of this compound?

Answer:
The synthesis of the imidazole-sulfonamide moiety requires careful optimization of substituent positions and reaction conditions. For imidazole ring formation, base-promoted cyclization of amidines with ketones (e.g., using NaOH or K₂CO₃) is effective, as demonstrated in spiro-fused dihydroimidazolone syntheses . Sulfonamide introduction typically involves nucleophilic substitution between methanesulfonamide and a halogenated precursor under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) . Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1.2 for sulfonamide:halide), and purification via recrystallization (DMF/ethanol/water mixtures) to achieve >90% purity .

Q. Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:
Multi-spectral analysis is critical:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to confirm ≥98% purity .
  • NMR : Compare ¹H/¹³C spectra with literature data for imidazole (δ 7.2–7.8 ppm for aromatic protons) and sulfonamide (δ 3.1–3.3 ppm for -SO₂NH₂) groups .
  • MS : Expect [M+H]⁺ at m/z 439.3 (calculated for C₁₉H₂₅N₃O₃S·HBr) .
    Cross-referencing with synthetic intermediates (e.g., tetrahydronaphthalen-1-yl precursors) ensures structural fidelity .

Q. Advanced: What experimental design strategies optimize yield in multi-step syntheses involving this compound?

Answer:
Implement statistical design of experiments (DoE) to minimize trials while maximizing

  • Response Surface Methodology (RSM) : Vary temperature (70–110°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq) to model yield outcomes .
  • Fractional Factorial Design : Prioritize critical factors (e.g., reaction time > solvent choice) for imidazole cyclization .
    Computational tools (e.g., molecular dynamics simulations) predict optimal reaction pathways, reducing physical trials by 40% . Post-analysis via ANOVA identifies significant variables (p < 0.05) .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:
Contradictions often arise from dynamic effects or impurities:

  • Variable Temperature (VT) NMR : Probe tautomerism (e.g., imidazole ring proton exchange) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Confirm coupling networks and assign overlapping signals (e.g., distinguish dihydroimidazole C-H from tetrahydronaphthalenyl protons) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydroxyl group orientation) with single-crystal data (CCDC deposition recommended) . Cross-validate with DFT calculations (B3LYP/6-31G*) for electronic structure insights .

Q. Advanced: What methodologies assess the environmental impact of this compound during disposal?

Answer:
Follow OECD Guidelines for Testing Chemicals :

  • Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀ < 10 mg/L indicates high risk) .
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure 28-day mineralization (<20% suggests persistence) .
  • Ozone Depletion Potential (ODP) : Calculate using EPA’s Atmospheric Oxidation Model for halogenated byproducts .
    For lab-scale disposal, neutralize with 10% NaOH (pH 7–9) and incinerate at 1,200°C to degrade sulfonamide residues .

Q. Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis of the imidazole ring . Desiccate with silica gel to avoid moisture uptake (>5% H₂O degrades sulfonamide groups) .
  • Handling : Use PPE (nitrile gloves, fume hood) due to acute toxicity (LD₅₀ oral rat = 250 mg/kg) . Avoid contact with oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition .

Q. Advanced: How can researchers investigate the compound’s reactivity under physiological conditions (e.g., pH 7.4)?

Answer:

  • Kinetic Studies : Use UV-Vis spectroscopy (λ = 280 nm) to track hydrolysis rates of the sulfonamide group in PBS buffer (37°C, pH 7.4) .
  • LC-MS Stability Assays : Incubate at 37°C for 24–72 hours; detect degradation products (e.g., methanesulfonic acid via m/z 111.0) .
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict protein binding and bioavailability .

Properties

IUPAC Name

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S.BrH/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18;/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFLWCZMTGTUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107756-30-9
Record name A 61603
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107756309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide

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